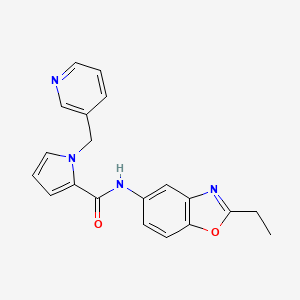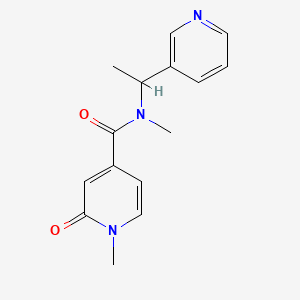![molecular formula C15H21N5O B7572924 [4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)
[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone is a chemical compound used in scientific research for its unique properties. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of [4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes or proteins involved in disease processes. It has also been found to bind to specific receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that [4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the aggregation of beta-amyloid protein in Alzheimer's disease, and improve motor function in Parkinson's disease. It has also been found to have antioxidant properties and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the advantages of using [4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone in lab experiments is its unique properties, which make it a valuable tool in studying protein-protein interactions and for imaging purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on [4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, it may be valuable to explore its potential use as a tool in other areas of scientific research.
Synthesis Methods
The synthesis of [4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone has been achieved using different methods. One of the most commonly used methods is the reaction of 1H-pyrrole-2-carbaldehyde with 4-amino-1-methylpyrazole in the presence of sodium hydride. The resulting intermediate is then treated with 1,4-dibromobutane and finally, the product is obtained by reacting with sodium methoxide.
Scientific Research Applications
[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in the study of protein-protein interactions and as a fluorescent probe for imaging purposes.
properties
IUPAC Name |
[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-18-11-13(10-17-18)12-19-6-3-7-20(9-8-19)15(21)14-4-2-5-16-14/h2,4-5,10-11,16H,3,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZUMJKCIXHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCN(CC2)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)



![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)

![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)


![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)